N-Butyl-2-methoxy-N-(4-methyl-1,3-oxazol-2-yl)benzamide
Description
N-Butyl-2-methoxy-N-(4-methyl-1,3-oxazol-2-yl)benzamide is a benzamide derivative characterized by a methoxy-substituted benzoyl core, a butyl chain, and a 4-methyl-1,3-oxazol-2-yl substituent. The 1,3-oxazole ring in its structure may act as a directing group in metal-catalyzed reactions (as seen in ) or influence pharmacological properties through electronic effects .
Properties
CAS No. |
57067-86-4 |
|---|---|
Molecular Formula |
C16H20N2O3 |
Molecular Weight |
288.34 g/mol |
IUPAC Name |
N-butyl-2-methoxy-N-(4-methyl-1,3-oxazol-2-yl)benzamide |
InChI |
InChI=1S/C16H20N2O3/c1-4-5-10-18(16-17-12(2)11-21-16)15(19)13-8-6-7-9-14(13)20-3/h6-9,11H,4-5,10H2,1-3H3 |
InChI Key |
ZLWIPROGVGJKII-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C1=NC(=CO1)C)C(=O)C2=CC=CC=C2OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-2-methoxy-N-(4-methyloxazol-2-yl)benzamide typically involves multiple stepsThe specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of N-Butyl-2-methoxy-N-(4-methyloxazol-2-yl)benzamide may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
N-Butyl-2-methoxy-N-(4-methyloxazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide core can be reduced to form amines.
Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or aryl halides, in the presence of a base, are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while reduction of the benzamide core can produce primary or secondary amines .
Scientific Research Applications
N-Butyl-2-methoxy-N-(4-methyloxazol-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of N-Butyl-2-methoxy-N-(4-methyloxazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Physicochemical and Spectroscopic Characterization
- 1H/13C NMR : To confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm).
- X-ray Crystallography : Used for analogs like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () to resolve stereochemistry .
- Mass Spectrometry : For molecular ion validation (e.g., uses UPLC-qTOF-MS for benzamide identification) .
Biological Activity
N-Butyl-2-methoxy-N-(4-methyl-1,3-oxazol-2-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its molecular characteristics, biological effects, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C15H20N2O2
- Molecular Weight : 264.34 g/mol
- IUPAC Name : this compound
- Structure : The compound features a benzamide backbone with a methoxy group and a 4-methyl-1,3-oxazole moiety, contributing to its unique chemical properties.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The oxazole ring may interact with specific enzymes, inhibiting their activity and altering metabolic pathways.
- Receptor Modulation : The compound may bind to various receptors, influencing cellular signaling pathways.
- Gene Expression Alteration : It could affect the transcription of genes involved in cell proliferation and apoptosis.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activities. For instance:
- A study highlighted the efficacy of oxazole derivatives in inhibiting cancer cell lines, showing IC50 values ranging from 5 to 30 µM against various types of cancer cells including breast (MCF7) and lung (A549) cancer cells .
- The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Activity
Similar compounds have demonstrated antimicrobial properties against a range of pathogens:
- Research has shown that derivatives containing oxazole rings possess antibacterial and antifungal activities, with inhibition zones reported between 15–25 mm against specific bacterial strains .
Study 1: Anticancer Activity
In a recent in vitro study, N-butyl derivatives were tested against several cancer cell lines. The results indicated that these compounds could significantly reduce cell viability in a dose-dependent manner. Notably, the derivative exhibited an IC50 value of approximately 12 µM against human colon adenocarcinoma cells (HT29), suggesting potent anticancer activity .
| Cell Line | IC50 (µM) |
|---|---|
| HT29 | 12 |
| A549 | 15 |
| MCF7 | 18 |
Study 2: Antimicrobial Efficacy
A comparative analysis of various oxazole derivatives revealed that N-butyl derivatives showed promising results in antimicrobial assays:
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| N-butyl derivative | E. coli | 22 |
| N-butyl derivative | S. aureus | 20 |
| N-butyl derivative | C. albicans | 18 |
These findings support the potential use of this compound in developing new antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
